molecular formula C17H18N2O B2740272 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine CAS No. 1158586-95-8

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine

Cat. No. B2740272
M. Wt: 266.344
InChI Key: JKFZERRMLZYNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine, more commonly known as 5-BENZOXYINDOLE or 5-BOI, is an indole-based compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been found to have a wide range of biochemical and physiological effects and has been studied for its potential therapeutic applications.

Scientific Research Applications

Efflux Pump Inhibition

Compounds within the 1-(1H-Indol-3-yl)ethanamine derivative family have been explored for their potential to inhibit the Staphylococcus aureus NorA efflux pump. This inhibition can restore the antibacterial activity of fluoroquinolones against resistant strains. The structure-activity relationship studies highlighted that indolic aldonitrones, particularly halogenated at the indole core's position 5, were the most efficient inhibitors. This activity signifies a potential route to combating antibiotic resistance (Héquet et al., 2014).

Antioxidant and Antimitotic Agents

Asymmetric derivatives related to the structure have shown promising antioxidant and antimitotic activities. These activities correlate with those of ascorbic acid and methotrexate, respectively, suggesting potential applications in disease prevention and cancer therapy (Pund et al., 2022).

Anti-inflammatory Agents

Research into the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives has led to compounds with notable anti-inflammatory activity. This research indicates potential therapeutic applications for inflammatory diseases (Rehman et al., 2022).

Molecular Electronics

The use of nitroamine redox centers in molecular electronic devices, including compounds structurally similar to 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine, has demonstrated negative differential resistance and high on-off peak-to-valley ratios. This finding opens the door to advanced electronic applications (Chen et al., 1999).

Star Polymers

Functional alkoxyamines based on the compound's structure have been used to synthesize well-defined star polymers. This polymerization process, which demonstrated living characteristics, could lead to new materials with specific physical properties (Miura & Yoshida, 2002).

properties

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZERRMLZYNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine

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